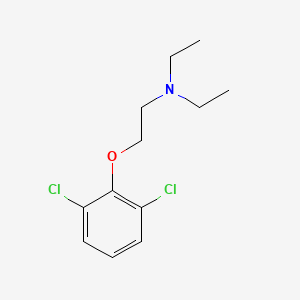
2-(2,6-dichlorophenoxy)-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorophenoxy)-N,N-diethylethanamine, commonly known as Dichlorphenamide, is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. It is a white crystalline powder that is soluble in water and ethanol. Dichlorphenamide has been extensively studied for its potential use in various scientific research applications.
作用機序
Dichlorphenamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, Dichlorphenamide reduces the production of bicarbonate ions, which in turn reduces the amount of acid in the body. This mechanism of action makes Dichlorphenamide an effective treatment for conditions that are characterized by an excess of acid in the body, such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
Dichlorphenamide has a number of biochemical and physiological effects on the body. It has been shown to increase the excretion of bicarbonate ions in the urine, which can help to reduce the amount of acid in the body. It also increases the excretion of potassium ions in the urine, which can help to reduce the risk of kidney stones. In addition, Dichlorphenamide has been shown to have a number of effects on the nervous system, including the regulation of neurotransmitter release and the modulation of ion channels.
実験室実験の利点と制限
Dichlorphenamide has a number of advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for use in experiments. However, there are also limitations to the use of Dichlorphenamide in lab experiments. It can be difficult to obtain in large quantities, and its synthesis is a complex and time-consuming process. In addition, it is relatively expensive compared to other reagents that are commonly used in lab experiments.
将来の方向性
There are a number of future directions for research on Dichlorphenamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the mechanism of action of Dichlorphenamide in more detail, including its effects on specific ion channels and neurotransmitter systems. Additionally, there is interest in exploring the potential use of Dichlorphenamide in the treatment of other medical conditions, such as metabolic acidosis and chronic obstructive pulmonary disease. Finally, there is interest in exploring the use of Dichlorphenamide in combination with other drugs to enhance its therapeutic effects and reduce its potential side effects.
Conclusion:
Dichlorphenamide is a highly specific inhibitor of carbonic anhydrase that has been extensively studied for its potential use in various scientific research applications. It has a number of advantages for use in lab experiments, including its specificity and relative stability. However, there are also limitations to its use, including its high cost and complex synthesis process. Future research on Dichlorphenamide will likely focus on developing more efficient synthesis methods, exploring its mechanism of action in more detail, and investigating its potential use in the treatment of other medical conditions.
合成法
Dichlorphenamide can be synthesized through a multistep process that involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with diethylamine to obtain Dichlorphenamide. The synthesis of Dichlorphenamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
Dichlorphenamide has been extensively studied for its potential use in various scientific research applications. It has been shown to be effective in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been studied for its potential use in the treatment of kidney stones, cystic fibrosis, and other medical conditions.
特性
IUPAC Name |
2-(2,6-dichlorophenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-3-15(4-2)8-9-16-12-10(13)6-5-7-11(12)14/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCNUOKQNKWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)
![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5684565.png)
